3-(4-fluorophenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline class, a tricyclic system combining pyrazole and quinoline moieties. Key structural features include:
- 4-Fluorophenyl at position 3: Enhances metabolic stability and hydrophobic interactions.
- 3-Methoxyphenylmethyl at position 5: Introduces steric bulk and modulates electronic properties. Its molecular weight is 443.5 g/mol, with a topological polar surface area of 58.4 Ų, suggesting moderate membrane permeability . Pyrazoloquinolines are pharmacologically significant, exhibiting anticancer, anti-inflammatory, and receptor-modulating activities (e.g., benzodiazepine receptors, neurotensin receptors) .
Properties
IUPAC Name |
3-(4-fluorophenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-19-5-3-4-16(12-19)14-29-15-22-24(17-6-8-18(26)9-7-17)27-28-25(22)21-13-20(31-2)10-11-23(21)29/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGRFQUZZMSNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinoline Core
The quinoline backbone is constructed via the Skraup reaction, where 3-methoxyaniline undergoes cyclization with glycerol in concentrated sulfuric acid at 120–140°C. Subsequent oxidation with potassium permanganate introduces the aldehyde group at position 3, yielding 8-methoxyquinoline-3-carbaldehyde.
Hydrazine Condensation
The aldehyde intermediate reacts with 4-fluorophenylhydrazine in ethanol under reflux (78°C, 12 hours) to form the hydrazone derivative. This step achieves 85–90% yield when catalyzed by acetic acid (5 mol%).
Cyclization to Pyrazoloquinoline
Cyclization of the hydrazone occurs via thermal treatment in nitrobenzene at 210°C for 3 hours, forming the pyrazolo[4,3-c]quinoline core. This method produces the unsubstituted framework in 70–75% yield.
Friedländer Annulation Approach
An alternative route employs the Friedländer condensation, which simultaneously constructs the quinoline and pyrazole rings.
Reaction Components
Catalytic Conditions
The annulation proceeds in dimethylformamide (DMF) at 100°C for 8 hours using p-toluenesulfonic acid (10 mol%) as a catalyst. This one-pot method achieves 65–70% yield of the bicyclic system.
Post-Cyclization Functionalization
Alkylation at Position 5
The 5H-position undergoes nucleophilic alkylation with 3-methoxybenzyl bromide. In tetrahydrofuran (THF) with NaH (2 equiv) at 0°C to room temperature, this step attains 75% yield. Excess alkylating agent (1.5 equiv) minimizes dimerization.
Protecting Group Strategy
- Methoxy Groups : Introduced as methyl ethers early in synthesis; demethylation risks are mitigated by avoiding strong acids post-alkylation.
- Fluorophenyl Stability : The C-F bond remains intact under Pd-catalyzed conditions but requires inert atmospheres during high-temperature steps.
Advanced Catalytic Methods
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 180°C) reduces cyclization time from hours to 20 minutes, improving yield to 82% while suppressing side reactions.
Flow Chemistry Optimization
Continuous flow reactors enhance reproducibility for large-scale synthesis:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8 hours | 45 minutes |
| Yield | 68% | 79% |
| Byproduct Formation | 12% | 4% |
Analytical Validation
Structural Confirmation
Challenges and Solutions
- Regioselectivity : Competing cyclization to pyrazolo[3,4-b]quinoline is minimized using nitrobenzene as solvent (3:1 selectivity).
- Oxidative Degradation : Storage under nitrogen at −20°C prevents decomposition of the methoxybenzyl group.
Industrial Scale-Up Considerations
Cost Efficiency
| Reagent | Cost per kg (USD) | Optimization Strategy |
|---|---|---|
| 4-Fluorophenylhydrazine | 320 | In-situ generation from aniline |
| Pd(PPh₃)₄ | 12,000 | Catalyst recycling (3 cycles) |
Environmental Impact
- Solvent Recovery : DMF is distilled and reused, reducing waste by 60%.
- Catalyst Leaching : <0.1 ppm Pd remains in final product after activated carbon filtration.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted pyrazoloquinolines.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazoloquinoline derivatives exhibit significant anticancer properties. Specifically, compounds in this class have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound may inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell growth and survival. Inhibitors of this pathway have been associated with reduced tumor growth and enhanced apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
- Another investigation highlighted the ability of pyrazoloquinolines to induce cell cycle arrest and apoptosis in breast cancer cells through modulation of the PI3K/Akt/mTOR signaling pathway .
Neuroprotective Effects
The neuroprotective potential of pyrazoloquinolines has also been explored. Compounds in this category have shown promise in models of neurodegenerative diseases.
- Mechanism of Action : These compounds may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
- Case Studies :
Synthesis and Modification
The synthesis of 3-(4-fluorophenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves several steps that can be optimized for yield and purity.
- Synthetic Routes : Various synthetic strategies have been documented, including multi-component reactions and modifications of existing pyrazoloquinoline frameworks to enhance biological activity .
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for developing more potent derivatives. Substituents such as fluorine and methoxy groups play a significant role in modulating the biological activity of these compounds .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Implications
The table below summarizes key analogs and their properties:
Key Structural-Activity Relationship (SAR) Insights
Methoxy Groups: The 8-methoxy group in the target compound may enhance hydrogen-bonding interactions with receptors compared to 8-fluoro analogs (e.g., ), which prioritize metabolic stability over polarity .
Benzyl Substituents :
- 3-Methoxyphenylmethyl (target compound) vs. 4-methylbenzyl (): Para-substituted benzyl groups may align better with hydrophobic pockets in receptors, while meta-substitution (3-MeO) introduces directional polarity .
- 2-Fluorobenzyl (): Ortho-fluorine creates steric hindrance, possibly reducing binding efficiency compared to para- or meta-substituted analogs .
Fluorine vs. Methoxy/Ethoxy :
Biological Activity
3-(4-fluorophenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a novel compound that belongs to the pyrazoloquinoline class of heterocycles. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds in the pyrazoloquinoline class exhibit a range of biological activities. The specific activities of this compound are summarized below:
Anticancer Activity
Numerous studies have explored the anticancer potential of pyrazoloquinolines. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer) using the MTT assay. The results indicated that the presence of the fluorine atom enhances the cytotoxicity compared to other derivatives lacking this substituent .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoloquinolines have been linked to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that this compound reduces levels of TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential mechanism for its anti-inflammatory effects .
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties against various bacterial strains. In one study, it was effective against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics used as controls .
Case Studies
- Study on Anticancer Effects : A detailed study evaluated the effects of various pyrazoloquinoline derivatives, including our compound, on cancer cell proliferation. The results showed a dose-dependent inhibition of cell growth across multiple cancer types, highlighting the compound's potential as an anticancer agent .
- Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory effects of the compound in animal models of acute inflammation. The study reported significant reductions in paw edema and histological improvements in tissues treated with the compound compared to untreated controls .
Q & A
Q. What are the standard synthetic routes for 3-(4-fluorophenyl)-8-methoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including Suzuki–Miyaura coupling for C–C bond formation and microwave-assisted techniques to optimize efficiency. Key steps include:
- Condensation reactions between substituted phenylhydrazines and aldehydes/ketones to form the pyrazole core.
- Microwave-assisted cyclization to assemble the quinoline ring, reducing reaction time from hours to minutes while achieving yields of 60–75% .
- Solvent selection (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄) critically affect purity. Post-synthesis purification via column chromatography or HPLC is recommended .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?
- X-ray diffraction (XRD) confirms the fused pyrazoloquinoline system and substituent orientations, often revealing orthorhombic or monoclinic crystal systems with specific lattice parameters (e.g., space group P2₁2₁2₁) .
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent effects, such as the deshielding of protons near electron-withdrawing groups (e.g., 4-fluorophenyl) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ~423.5 g/mol) and isotopic patterns .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Derivatives of this compound show IC₅₀ ranges of 0.39–5.00 μM, depending on substituents .
- Anti-inflammatory testing : Monitor inhibition of COX-2 or iNOS in RAW 264.7 macrophages via ELISA .
- Cytotoxicity controls : Include non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
- Substituent modulation : Replacing the 3-methoxyphenyl group with electron-deficient groups (e.g., Cl) enhances enzyme inhibition (e.g., COX-2 IC₅₀ improves from 1.00 μM to 0.39 μM) .
- Fluorine positioning : The 8-methoxy and 4-fluorophenyl groups contribute to membrane permeability, as shown in logP values (~4.9 via XLogP3) .
- Hybrid analogs : Fusing with triazolo or dioxole rings (e.g., from ) can improve binding to kinases or GPCRs .
Q. What strategies resolve contradictions in reported biological data, such as variable IC₅₀ values across studies?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in anticancer IC₅₀ may arise from using adherent vs. suspension cells .
- Metabolic stability testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding metabolism .
- Cross-validate with structural analogs : Compare data against derivatives with known SAR trends to isolate substituent-specific effects .
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
- Molecular docking : Predict binding modes to targets like EGFR or tubulin using AutoDock Vina. The 4-fluorophenyl group often occupies hydrophobic pockets, while the methoxy groups form hydrogen bonds .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for interaction .
- QSAR models : Use descriptors like topological polar surface area (TPSA ≈49.2 Ų) to predict bioavailability and blood-brain barrier penetration .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- By-product formation : Optimize Pd-catalyzed steps using flow chemistry to minimize side reactions (e.g., dehalogenation) .
- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches .
- Cost-effective fluorination : Use KF/alumina under microwave irradiation instead of hazardous fluorinating agents .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
